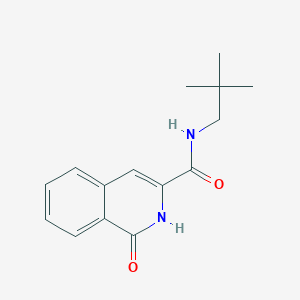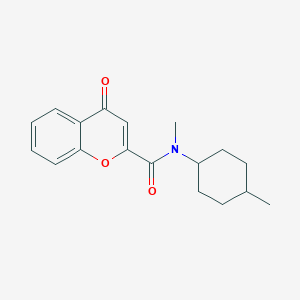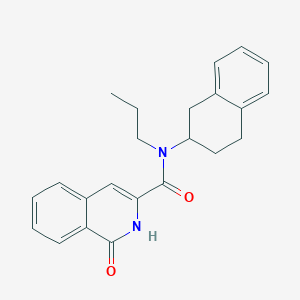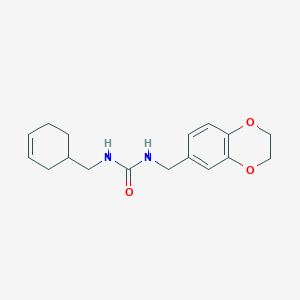
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as DPA-714, is a novel ligand that has been extensively studied for its potential use in imaging and treatment of neuroinflammation. DPA-714 is a selective and high-affinity ligand for translocator protein (TSPO), which is expressed on the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and immune cells.
作用機序
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide binds to TSPO with high affinity and selectivity, allowing for imaging and quantification of TSPO expression in vivo. TSPO is involved in various cellular processes, including cholesterol transport, mitochondrial function, and apoptosis. Activation of TSPO has been shown to modulate immune responses, reduce oxidative stress, and promote cell survival.
Biochemical and Physiological Effects:
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In animal models of neuroinflammation, N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce microglial activation, decrease pro-inflammatory cytokine production, and improve cognitive function. N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to modulate mitochondrial function, reduce oxidative stress, and promote cell survival.
実験室実験の利点と制限
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its potential use in imaging and treatment of neuroinflammation. However, there are also some limitations to its use, including its potential toxicity at high doses, its limited availability, and its potential off-target effects.
将来の方向性
There are several future directions for the use of N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide in scientific research, including its potential use in imaging and treatment of neuroinflammation in humans, its potential use in other disease models, such as cancer and autoimmune diseases, and its potential use in combination with other therapies, such as immunomodulators and antioxidants. Further studies are needed to fully understand the mechanism of action of N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide involves a series of steps, starting with the reaction of 2,6-dimethylbenzaldehyde with acetophenone to form 1,3-diphenyl-2-propanone. The intermediate is then reacted with ammonium acetate and acetic anhydride to yield 1,3-diphenyl-2-propen-1-one. The final step involves the reaction of 1,3-diphenyl-2-propen-1-one with 3-aminocrotonic acid to form N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide.
科学的研究の応用
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential use in imaging and treatment of neuroinflammation. Neuroinflammation is a complex process that involves the activation of microglia and astrocytes in response to various stimuli, such as injury, infection, or neurodegenerative diseases. TSPO is upregulated in activated microglia and astrocytes, making it a potential target for imaging and treatment of neuroinflammation.
特性
IUPAC Name |
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)9-16-14(19)12-8-10-6-4-5-7-11(10)13(18)17-12/h4-8H,9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMBUMSEYMVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)


![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)

![[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)

